Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

Application Note: RP-HPLC Method for
Flecainide Acetate Quantification

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Flecainide Acetate

CAS No.: 54143-56-5

Cat. No.: S528059

This document provides a detailed and validated Reverse-Phase High-Performance Liquid Chromatography
(RP-HPLC) method for the quantification of flecainide acetate in bulk active pharmaceutical ingredient
(API) and its immediate solid dosage form (tablets). The method has been developed and validated in

accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines [1].

Analytical Principle

This method utilizes isocratic reverse-phase chromatography with a C18 column for the separation and a
UV detector for the quantification of flecainide acetate. The method is stability-indicating, meaning it can

accurately quantify the drug even in the presence of its degradation products, making it suitable for stability
studies [1] [2].

Materials and Methods

2.1. Chemicals and Reagents

API: Flecainide acetate reference standard.
Solvents: Acetonitrile and Methanol (HPLC grade).

Water: Deionized water, purified using a Milli-Q system or equivalent.
Buffer Salts: Ammonium di-hydrogen phosphate (Analytical Grade) [1]. Alternatively, potassium di-
hydrogen phosphate or sodium acetate can be used, with pH adjustments as needed [2] [3].
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2.2, Instrumentation and Equipment

e HPLC System: Shimadzu or equivalent, equipped with a binary or quaternary pump, a degasser, an
auto-sampler or manual injection valve, and a Photo-Diode Array (PDA) detector or UV-Vis detector.

e Column: ODS C18 column (250 mm x 4.6 mm, 5 pum particle size) [1]. A phenyl reversed-phase
column is also reported as an alternative [3].

e Supporting Equipment: pH meter, analytical balance, ultrasonic bath, and vacuum filtration setup.

2.3. Chromatographic Conditions The optimized conditions for the assay are summarized in the table

below.
Parameter Optimized Condition
Mobile Phase Buffer (0.01M Ammonium di-hydrogen phosphate, pH 3.0) : Acetonitrile (40:60,
viv) [1]
Column ODS C18 (250 mm x 4.6 mm, 5 pum)
Flow Rate 1.0 mL/min
Detection 299 nm [1]
Wavelength
Injection Volume 20 pL

Column Temperature Ambient

Run Time ~5-10 minutes (Retention time of Flecainide ~2.8 min)

2.4. Preparation of Solutions

e Buffer Preparation: Dissolve 1.15 g of ammonium di-hydrogen phosphate in 1000 mL of water.
Adjust the pH to 3.0 using dilute ortho-phosphoric acid. Filter through a 0.45 pm membrane filter and
degas.

¢ Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in a 40:60 (v/v) ratio.

e Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of flecainide acetate reference
standard into a 25 mL volumetric flask. Dissolve and make up to volume with the mobile phase.

e Working Standard Solutions: Dilute the stock solution appropriately with the mobile phase to obtain
concentrations within the linearity range (e.g., 5-25 pug/mL) for calibration curve construction [1].
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2.5. Sample Preparation (Tablets)

¢ Weigh and finely powder not less than 20 tablets.

e Transfer an accurately weighed portion of the powder equivalent to about 25 mg of flecainide
acetate into a 25 mL volumetric flask.

e Add about 15-20 mL of mobile phase, sonicate for 15-30 minutes to ensure complete dissolution of
the drug.

¢ Dilute to volume with the mobile phase and mix well.

¢ Filter the solution through a 0.45 pum syringe filter, discarding the first few mL of the filtrate [1].

Method Validation

The method was validated as per ICH guidelines for the following parameters [1].

3.1. System Suitability The method should meet typical system suitability criteria before analysis: a tailing

factor of <2.0 and a theoretical plate count of >2000.

3.2. Validation Results Summary The results of the validation study are consolidated in the table below.

Validation Parameter Results Methodology / Acceptance Criteria
Linearity Range 5-25 ug/mL Five concentration levels were used.
Correlation Coefficient > 0.999 Calculated from the calibration curve.
()

Limit of Detection (LOD) 0.5 pg/mL Signal-to-Noise ratio ~3:1.

Accuracy (% Recovery) 99.70 - 100.26% Studied at 80%, 100%, and 120% of

the target concentration.

Precision <0.69% RSD Six replicate injections of a 100%
(Repeatability) standard solution.

Intermediate Precision <0.69% RSD Analysis over three different days.
(Inter-day)
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Validation Parameter Results Methodology / Acceptance Criteria

Specificity No interference from excipients or ~ Confirmed by stress studies [2].
degradation products

3.3. Experimental Protocols for Key Validation Parameters

¢ Forced Degradation (Specificity): To prove the stability-indicating nature, subject the drug product
to stress conditions: acid (e.g., 0.1M HCI), base (e.g., 0.1M NaOH), oxidative (e.g., 3% Hz202),
thermal (e.g., 105°C), and photolytic (as per ICH) [2]. Analyze the samples and demonstrate that
the peak of flecainide is pure, well-resolved, and free from co-eluting peaks from its degradation
products.

¢ Robustness: Deliberately introduce small variations in method parameters (e.g., mobile phase
composition +2%, flow rate +0.1 mL/min, pH of buffer £0.1 units, and detection wavelength £1 nm).
The method is considered robust if the %RSD of the assay results under these varied conditions is
not significantly affected (e.g., remains below 2.0%) [1].

The following workflow diagram summarizes the key stages of the method development and validation

process:
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Diagram 1: HPLC Method Development and Validation Workflow.

System Suitability and Assay Procedure

e Equilibration: Stabilize the HPLC system with the mobile phase flowing at 1.0 mL/min for at least 30
minutes until a stable baseline is achieved.

¢ System Suitability Test: Inject six replicates of the standard solution (e.g., 10 pg/mL). The %RSD for
the peak area of flecainide acetate should be NMT 2.0%. The tailing factor should be NMT 2.0 and
the theoretical plates should be more than 2000.

e Sample Analysis: Separately inject the standard and sample solutions. Record the chromatograms
and measure the peak areas.

e Calculation: Calculate the amount of flecainide acetate in the sample using the following formula:
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o Assay (%) = (A_{sample} | A_{standard}) x (W_{standard} / W_{sample}) x (Dilution
Factor) x P x 100
o Where: A= Peak Area, W = Weight, P = Potency of the reference standard (as is basis).

The relationship between the key steps in the analytical procedure and their outcomes is illustrated below:

Sample

Solutlo_n > I—_|PL_C > Data Acquisition > Assay W ool
Preparation Injection (Peak Area) Calculation

\

Std

Click to download full resolution via product page

Diagram 2: Flecainide Acetate Assay Procedure Flow.

Conclusion

The described RP-HPLC method is linear, precise, accurate, robust, and stability-indicating. It is fully
validated and suitable for the routine quality control and quantitative analysis of flecainide acetate in bulk
drug substances and commercial tablet formulations, ensuring product quality and efficacy throughout its

shelf life [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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